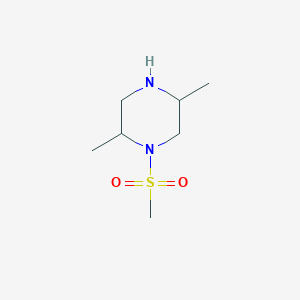

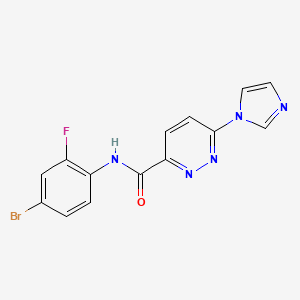

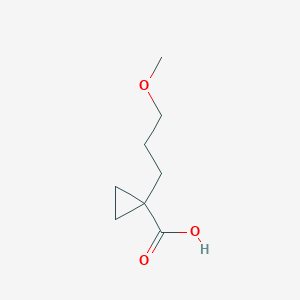

![molecular formula C23H16ClF3N2S B2683005 2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline CAS No. 303149-27-1](/img/structure/B2683005.png)

2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline (CBQT) is a synthetic quinazoline derivative with promising applications in the fields of medicinal chemistry and drug discovery. It is a novel and highly selective ligand for a range of targets, including the androgen receptor, estrogen receptor and various other nuclear receptors. CBQT has been extensively studied in recent years, with promising results reported in a variety of scientific research applications.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The synthesis and characterization of compounds related to quinazoline, including their molecular and electronic structures and redox chemistry, have been a subject of research. For instance, the preparation of benzo-bridged bis(1,2,3-dithiazoles) and their selenium analogues involved the condensation of diaminobenzenedithiol, leading to compounds exhibiting internal bond lengths consistent with a quinoid formulation (Barclay et al., 1997).

Fluorescent Properties

- Certain quinoline derivatives, such as those synthesized from 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acids, have been found to exhibit fluorescent properties in various organic solvents, suggesting their potential use as fluorescent probes (Bodke et al., 2013).

Electochemical Behaviour

- The electrochemical reduction of certain benzoic acids related to quinazoline has been studied, with findings suggesting the formation of compounds such as 5-amino salicylic acid and sulfanilic acid, indicating potential applications in electrochemical processes (Mandić et al., 2004).

Anticancer Activity

- Some quinazoline derivatives have shown potential anticancer activity. For example, novel 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-dione derivatives were synthesized and found to exhibit potent antitumoral properties (Wu et al., 2013).

- Another study synthesized 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3 H )-one derivatives, showing significant activity against CNS SNB-75 Cancer cell line, indicating their use as antitumor agents (Noolvi & Patel, 2013).

Miscellaneous Applications

- Quinazoline derivatives have also been synthesized for various other applications, such as in the synthesis of substituted 2-Benzoylaminothiobenzamides and their ring closure to substituted 2-Phenylquinazoline-4-thiones, which have potential biological activity (Hanusek et al., 2001).

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClF3N2S/c24-18-10-8-15(9-11-18)13-21-28-20-7-2-1-6-19(20)22(29-21)30-14-16-4-3-5-17(12-16)23(25,26)27/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTSEWPMLQJLJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

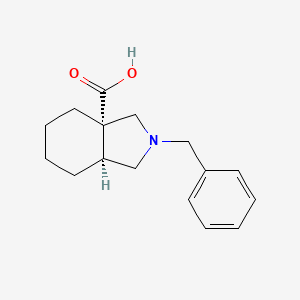

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2682930.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)

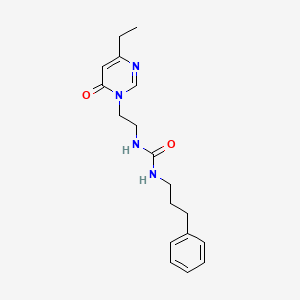

![1-(3,4-difluorophenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2682937.png)

![3-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2682941.png)

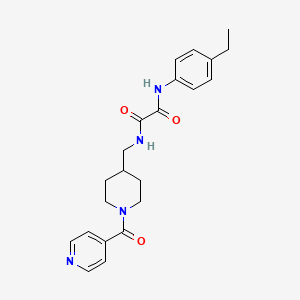

![Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate](/img/structure/B2682943.png)